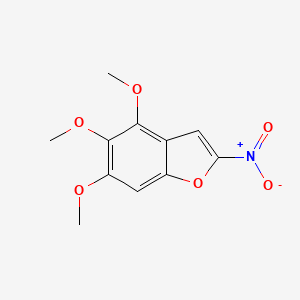
4,5,6-Trimethoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
The synthesis of 4,5,6-Trimethoxy-2-nitrobenzofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid.
Condensation Reactions: Condensation of salicylic aldehydes with bromonitromethane followed by cyclization can produce nitrobenzofuran derivatives.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4,5,6-Trimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trimethoxy-2-nitrobenzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6-Trimethoxy-2-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
4,5,6-Trimethoxy-2-nitrobenzofuran can be compared with other similar compounds, such as:
3,5,6-Trimethyl-2-nitrobenzofuran: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Methoxy-2-nitronaphtho[2,1-b]furan: This compound is known for its strong mutagenic properties, highlighting the diverse biological activities of nitrobenzofuran derivatives.
Eigenschaften
CAS-Nummer |
65162-23-4 |
|---|---|
Molekularformel |
C11H11NO6 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
4,5,6-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-8-5-7-6(4-9(18-7)12(13)14)10(16-2)11(8)17-3/h4-5H,1-3H3 |
InChI-Schlüssel |
VRZAEWFFJIWYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=C(OC2=C1)[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


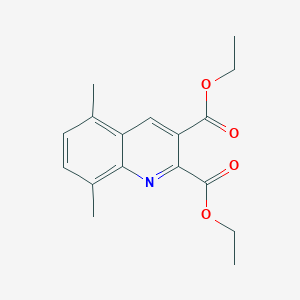
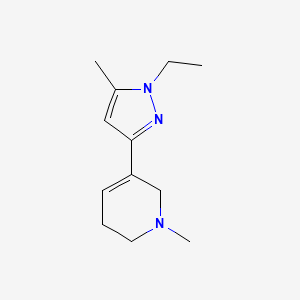

![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
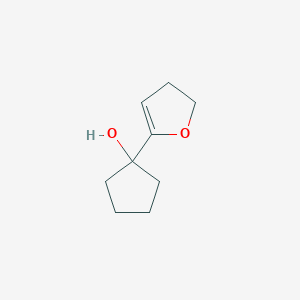
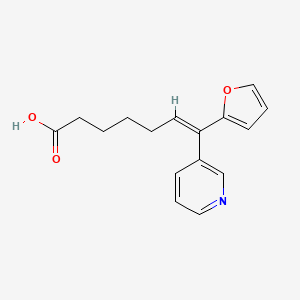
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
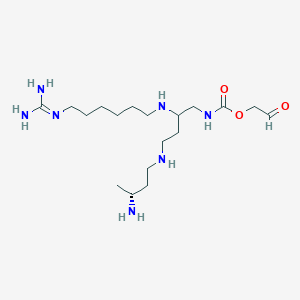
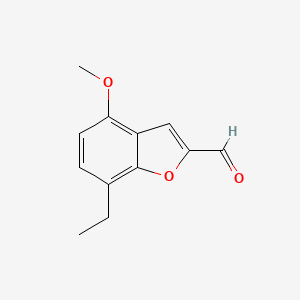
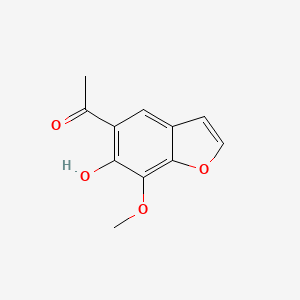
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
